tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate
Description
tert-Butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate is a spirocyclic carbamate derivative with a fused bicyclic system (spiro[3.4]octane) and a hydroxymethyl substituent. Its molecular formula is C₁₁H₁₈N₂O₄, with a molecular weight of 242.27 g/mol . The compound features a tert-butyl carbamate (Boc) group, which serves as a protective moiety for amines in organic synthesis. Its CAS number is 2305253-13-6, and it is cataloged under MDL number MFCD31810732 .
Properties
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-14(10-16)8-13(9-14)6-4-5-7-13/h16H,4-10H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKMRJZDNUWUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CCCC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM)
Acyclic dienes containing pre-functionalized groups undergo RCM using Grubbs catalysts. For example, a diene precursor with a ketone and ester moiety cyclizes to form spiro[3.4]oct-5-en-2-one, which is hydrogenated to the saturated system.
Acid-Catalyzed Cyclization
Bicyclic intermediates are formed by treating γ,δ-unsaturated ketones with Brønsted acids (e.g., H2SO4). For instance, 2-(3-butenyl)cyclobutanone cyclizes to spiro[3.4]octan-2-one under acidic conditions.
Aldol Condensation
Cross-aldol reactions between cyclopropane carboxaldehyde and cyclic ketones yield spirocyclic diketones, which are reduced to the corresponding diols.
Introduction of the Hydroxymethyl Group
The hydroxymethyl group is introduced via two primary routes:
Nucleophilic Addition to Spirocyclic Ketones
Spiro[3.4]octan-2-one undergoes hydroxymethylation using formaldehyde in the presence of a Lewis acid (e.g., BF3·OEt2):
This method achieves ~75% yield but requires rigorous moisture control.
Reductive Amination with Formaldehyde
A spirocyclic amine intermediate reacts with formaldehyde and NaBH3CN to install the hydroxymethyl group:
Yields range from 60–70%, with minor over-alkylation byproducts.
Boc Protection of the Amine
The primary amine at the 2-position is protected using di-tert-butyl dicarbonate (Boc2O). Experimental data from analogous systems () inform optimal conditions:
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Fe(OTf)3 | Solvent-free | 20°C | 0.083 | 99 |
| [TPA][Pro] ionic liquid | Neat | 20°C | 0.25 | 99 |
| Guanidine HCl | Ethanol | 35–40°C | 0.25 | 96 |
For the target compound, Boc protection proceeds efficiently under solvent-free conditions with Fe(OTf)3, achieving >95% yield.
Integrated Synthetic Pathways
Two optimized routes are compared:
Route A: Spiro Core First
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Spiro[3.4]octan-2-one synthesis via RCM (Yield: 65%).
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Hydroxymethylation with formaldehyde/BF3·OEt2 (Yield: 75%).
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Reductive Amination to install the amine (Yield: 70%).
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Boc Protection using Boc2O/Fe(OTf)3 (Yield: 95%).
Overall Yield : 65% × 75% × 70% × 95% ≈ 31.3%.
Analytical Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include primary amines.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
Therapeutic Applications
-
Neurological Disorders
- Alzheimer's Disease : Research indicates that compounds targeting NMDA receptors can potentially slow down the progression of Alzheimer's by reducing excitotoxicity, which is detrimental to neurons .
- Autism Spectrum Disorders : The modulation of NMDA receptors may also play a role in managing symptoms associated with autism, as these receptors are involved in synaptic development and plasticity .
-
Pain Management
- NMDA receptor antagonists are known to have analgesic properties. Thus, compounds like tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate could be explored as novel analgesics, particularly for neuropathic pain management.
Study 1: NMDA Receptor Modulation
A study published in the Journal of Medicinal Chemistry evaluated several spiro derivatives for their ability to modulate NMDA receptor activity. The findings suggested that modifications similar to those in this compound enhance binding affinity and selectivity towards the receptor, indicating its potential as a therapeutic agent for cognitive enhancement .
Study 2: Neuroprotective Effects
Research conducted on neuroprotective agents highlighted the significance of NMDA receptor modulation in preventing neuronal cell death. This study outlined how compounds like this compound can reduce oxidative stress and improve neuronal survival rates under excitotoxic conditions .
Data Table: Comparison of NMDA Receptor Modulators
Mechanism of Action
The mechanism by which tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially leading to high specificity and efficacy in its applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
Below is a comparative analysis of tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate with related spirocyclic carbamates and bicyclic systems:
Functional Group and Reactivity Comparisons
- Hydroxymethyl vs. Azido Groups: The hydroxymethyl group in the target compound enables further functionalization (e.g., esterification, phosphorylation), whereas azido derivatives (e.g., tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate) are used in click chemistry .
- Spiro vs.
- Boc Protection : All analogues share the Boc group, which is cleaved under acidic conditions (e.g., TFA), but steric hindrance varies with ring size and substituents .
Biological Activity
tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : tert-butyl (2-hydroxymethylspiro[3.4]octan-2-yl)carbamate
- CAS Number : 2408975-11-9
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- Purity : 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The carbamate functional group is known to influence the compound's solubility and bioavailability, enhancing its potential therapeutic effects.
Antioxidant Activity
Research indicates that compounds with similar structures can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and could be a potential mechanism for protecting against diseases such as cancer and neurodegenerative disorders.
Antimicrobial Activity
Studies have shown that derivatives of carbamate compounds can possess significant antimicrobial properties. For example, a related study demonstrated that certain tert-butyl carbamates exhibited potent activity against various bacterial strains, suggesting that this compound may also have similar effects .
Study 1: Antioxidant Effects
A study investigated the antioxidant effects of similar spiro compounds in a cellular model exposed to oxidative stress. The results showed that these compounds significantly reduced markers of oxidative damage, indicating a protective role against cellular injury .
Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial activity of various tert-butyl carbamates against pathogenic bacteria. The findings revealed that specific derivatives displayed remarkable inhibitory effects on bacterial growth, which could be attributed to their ability to disrupt bacterial cell membranes .
Data Table: Summary of Biological Activities
Q & A
Q. Q1. What are the recommended synthetic routes for preparing tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate?
Methodological Answer: The synthesis typically involves carbamate protection of a spirocyclic amine intermediate. A common approach uses tert-butyl chloroformate reacting with a hydroxymethyl-substituted spiro[3.4]octane precursor under anhydrous conditions with a base like triethylamine. Critical parameters include temperature control (0–25°C) and inert atmosphere to prevent hydrolysis. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. Q2. How should researchers characterize the stereochemistry and conformation of this spirocyclic carbamate?
Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural determination. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are essential for analyzing bond angles, torsion angles, and spirocyclic strain . Complementary NMR techniques (e.g., NOESY, -DEPT) can resolve stereochemical ambiguities by correlating proton proximities and carbon environments .
Advanced Research Questions
Q. Q3. How can conflicting crystallographic and spectroscopic data for this compound be resolved?
Methodological Answer: Contradictions often arise from dynamic effects (e.g., ring puckering in solution vs. solid-state rigidity). To address this:
- Compare solution-phase DFT calculations (e.g., Gaussian, with solvent models) to crystallographic data to identify conformational flexibility.
- Perform variable-temperature NMR to detect coalescence of signals, indicating dynamic processes .
- Use SIR97 for iterative refinement of crystallographic models against experimental data, ensuring agreement with spectroscopic results .
Q. Q4. What strategies optimize the regioselectivity of derivatization at the hydroxymethyl group?
Methodological Answer: Protection-deprotection strategies are critical. For example:
Protection: Convert the hydroxymethyl group to a silyl ether (e.g., TBSCl) to prevent unwanted side reactions during carbamate modifications.
Derivatization: Perform nucleophilic substitutions (e.g., Mitsunobu reactions) or oxidations (e.g., TEMPO/NaClO) on the protected intermediate.
Deprotection: Use fluoride-based reagents (e.g., TBAF) to restore the hydroxymethyl group post-derivatization .
Monitor reaction progress via LC-MS and -NMR to confirm regioselectivity.
Q. Q5. How does the spiro[3.4]octane core influence the compound’s stability under varying pH conditions?
Methodological Answer: The spirocyclic structure imposes steric constraints that reduce ring-opening hydrolysis. To assess stability:
- Conduct accelerated stability studies (pH 1–13 buffers, 25–60°C).
- Quantify degradation products via HPLC-UV/HRMS.
- Compare to non-spiro carbamate analogs (e.g., linear or smaller spirocycles) to isolate structural effects.
The tert-butyl carbamate group enhances stability at neutral-to-basic pH, while acidic conditions promote gradual hydrolysis .
Data-Driven Research Challenges
Q. Q6. How can computational modeling predict biological activity of derivatives?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to screen derivatives against target proteins (e.g., enzymes implicated in neuroinflammation). Focus on interactions with the spirocyclic core and hydroxymethyl group .
- QSAR Models: Train models on experimentally determined IC values of analogs (e.g., benzyl or piperidine-substituted carbamates) to predict activity trends .
- Validate predictions with in vitro assays (e.g., enzyme inhibition, cell viability) .
Q. Q7. What analytical techniques best resolve batch-to-batch variability in purity?
Methodological Answer:
- HPLC-DAD/MS: Use a C18 column (ACN/water gradient) to detect impurities <0.1%.
- Elemental Analysis: Confirm stoichiometry (C, H, N) to identify inorganic residues.
- Chiral HPLC: Ensure enantiomeric purity if stereocenters are present .
- Thermogravimetric Analysis (TGA): Detect solvent residues or decomposition products .
Comparative Structural Analysis
Q. Q8. How do structural modifications (e.g., replacing hydroxymethyl with formyl) alter reactivity?
Methodological Answer:
- Formyl Group: Increases electrophilicity, enabling Schiff base formation or nucleophilic additions. Requires stabilization (e.g., spirocyclic strain reduction) to prevent polymerization .
- Hydroxymethyl Group: Enhances hydrogen-bonding capacity, impacting solubility and crystallinity. Compare XRD packing diagrams to assess lattice differences .
- Biological Implications: Formyl derivatives may exhibit higher cytotoxicity but lower metabolic stability compared to hydroxymethyl analogs .
Safety and Handling Considerations
Q. Q9. What precautions are necessary when handling this compound in aqueous reactions?
Methodological Answer:
- Hydrolysis Risk: Avoid prolonged exposure to strong acids/bases. Use buffered conditions (pH 6–8) for aqueous work.
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to mitigate vapor exposure during solvent removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
